2-Aminobiphenyl-D9
CAS No.: 344298-97-1
Cat. No.: VC16564235
Molecular Formula: C12H11N
Molecular Weight: 178.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344298-97-1 |
|---|---|
| Molecular Formula | C12H11N |
| Molecular Weight | 178.28 g/mol |
| IUPAC Name | 2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline |
| Standard InChI | InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
| Standard InChI Key | TWBPWBPGNQWFSJ-LOIXRAQWSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Specifications
2-Aminobiphenyl-D9 belongs to the aromatic amine class, featuring a biphenyl backbone with an amine group at the second position. Deuterium atoms replace hydrogens at nine positions, primarily on the biphenyl rings (Figure 1) . Key specifications include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂D₉N | |
| Molecular Weight | 178.28 g/mol | |
| Isotopic Enrichment | 98 atom % D | |
| CAS Number | 344298-97-1 | |
| Synonyms | 2-Aminodiphenyl-D9; o-Biphenylamine-D9 |
Figure 1: Structural representation of 2-Aminobiphenyl-D9, highlighting deuterium positions (indicated by bold hydrogen atoms) .
Comparative Analysis with Non-Deuterated Analog
The non-deuterated form (2-aminobiphenyl, CAS 90-41-5) exhibits distinct physicochemical properties, underscoring the impact of isotopic substitution:
| Property | 2-Aminobiphenyl-D9 | 2-Aminobiphenyl |
|---|---|---|
| Molecular Weight | 178.28 g/mol | 169.22 g/mol |
| Boiling Point | Not reported | 299.0°C at 760 mmHg |
| Melting Point | Not reported | 47–50°C |
| Water Solubility | Low (similar to non-deuterated) | <0.01 g/100 mL at 21°C |
| Stability | Stable at room temperature | Sensitive to oxidation |
Synthesis and Purification
Deuteration Process
The synthesis of 2-Aminobiphenyl-D9 involves catalytic deuteration of 2-aminobiphenyl under high-pressure hydrogen-deuterium exchange conditions. Platinum or palladium catalysts facilitate H/D substitution at elevated temperatures (150–200°C), targeting aromatic and aliphatic hydrogens . Post-synthesis, chromatographic techniques (e.g., HPLC) isolate the deuterated product from residual reactants and by-products, achieving ≥98% isotopic purity .
Analytical Validation
Quality control employs:
-
Mass Spectrometry (MS): Confirms molecular ion peaks at m/z 178.28 and isotopic distribution patterns .
-
NMR Spectroscopy: Distinguishes deuterated vs. non-deuterated protons, with suppressed signals at δ 6.5–7.5 ppm (aromatic H) .
Applications in Scientific Research
Metabolic Pathway Tracing
Deuterium labeling enables tracking of 2-Aminobiphenyl-D9 in biological systems. Studies using rodent models demonstrate its incorporation into hepatic metabolites, particularly N-hydroxy derivatives and DNA adducts . These adducts, such as N-(deoxyguanosin-8-yl)-2-aminobiphenyl, are biomarkers for mutagenicity and carcinogenicity .
Environmental Toxicology
As a stable isotope internal standard, 2-Aminobiphenyl-D9 quantifies environmental 2-aminobiphenyl levels in soil and water samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its use minimizes matrix effects and improves detection limits to sub-ppb levels .
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